molecular formula C14H9Cl2NO2 B019901 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one CAS No. 73328-71-9

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B019901
CAS RN: 73328-71-9
M. Wt: 294.1 g/mol
InChI Key: QZGDFRBQDMINQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indoline derivatives, including compounds similar to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, often involves catalyzed reactions and multi-component processes. For instance, phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates has been developed, providing a method to synthesize functionalized dihydrobenzofurans and indolines under mild conditions (Qin et al., 2016). Additionally, reactions of indoles with organolithium reagents have been used to generate a series of aminoxyls from alkyl-phenyl-dimethylindolines (Tommasi et al., 1999).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular configurations of indoline derivatives. The study of the crystal structure of specific indoline compounds reveals the planarity of the molecule except for certain ring conformations, highlighting intermolecular interactions such as π-π interactions and hydrogen bonding that play a crucial role in the stability and reactivity of these compounds (Sharma et al., 2013).

Scientific Research Applications

  • Mammary Tumor Inhibition : 2-(Hydroxyphenyl)indoles, a class including this compound, have shown promising results in inhibiting the growth of DMBA-induced mammary carcinoma in rats. One study reported that an ethyl compound reduced the original tumor area by 50% after four weeks of administration (von Angerer & Prekajac, 1983).

  • Probe for Metal Center Electron Release : Coordinated 2-hydroxyphenyl isocyanide forms carbene complexes with 2,3-dihydrobenzoxazol-2-ylidene ligands, which can serve as probes for the electron release ability of the metal center (Tamm & Hahn, 1999).

  • Fluorescent Probes for Estrogen Receptor Detection : Derivatives of 2,3-bis(4-hydroxyphenyl)indole exhibit intense long-wavelength fluorescent emission and strong binding affinities to estrogen receptors, making them suitable for use as fluorescent probes in cell studies (Koulocheri & Haroutounian, 2001).

  • Antimicrobial Activity : Compounds like 1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-onehydrazincarbothioamide and its silicon(IV) complexes exhibit comparable antimicrobial activity (Singh & Nagpal, 2005).

  • Laser Dyes : Highly fluorescent 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one derivatives are efficient laser dyes for the 500-550 nm region (Arai et al., 1991).

  • Selective Glycine-Site NMDA Receptor Antagonist : 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid acts as a potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).

  • Kinase Research Scaffold : 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one provides a novel scaffold for kinase research areas (Cheung et al., 2001).

  • Antitumor Activity : Certain derivatives such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have shown promising antitumor activity both in vitro and in vivo (Nguyen et al., 1990).

Safety And Hazards

The safety and hazards associated with related compounds have been discussed in the literature . For example, DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells .

Future Directions

Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications . For example, erythro-8-PtSO4 and erythro-9-PtSO4, which are related compounds, possess antitumor and estrogenic effects and are therefore of interest for the therapy of breast cancer .

properties

IUPAC Name

1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDFRBQDMINQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576745
Record name 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

CAS RN

73328-71-9
Record name 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Citations

For This Compound
2
Citations
D Stülten, S Zühlke, M Lamshöft, M Spiteller - Science of the Total …, 2008 - Elsevier
Many pharmaceuticals along with their metabolites have been detected in environmental water samples in the recent decades. The analgesic diclofenac is widely used and thus enters …
Number of citations: 254 www.sciencedirect.com
EN Evgenidou, IK Konstantinou… - Science of the Total …, 2015 - Elsevier
Pharmaceuticals and personal care products (PPCPs) along with illicit drugs (IDs) are newly recognized classes of environmental pollutants and are receiving considerable attention …
Number of citations: 634 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.